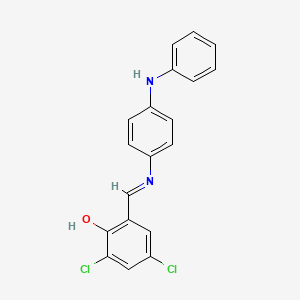

MitoBloCK-6

Beschreibung

BenchChem offers high-quality MitoBloCK-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MitoBloCK-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H14Cl2N2O |

|---|---|

Molekulargewicht |

357.2 g/mol |

IUPAC-Name |

2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol |

InChI |

InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H |

InChI-Schlüssel |

DBYOPSAQYAKIQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MitoBloCK-6

For Researchers, Scientists, and Drug Development Professionals

Introduction to MitoBloCK-6

MitoBloCK-6 is a small molecule inhibitor that has emerged as a critical tool for studying mitochondrial protein import and a potential therapeutic agent in specific cellular contexts. It is a cell-permeable dichlorosalicylaldehyde Schiff's base that selectively targets the Mia40/Erv1 redox-mediated import pathway within the mitochondrial intermembrane space (IMS). This pathway is essential for the import and oxidative folding of a specific subset of cysteine-rich proteins, including the small Tim proteins, which are crucial for the assembly of larger protein complexes in the inner mitochondrial membrane. The selective action of MitoBloCK-6 allows for the dissection of this specific import pathway and has revealed its importance in various cellular processes, from embryonic development to cancer cell proliferation.

Core Mechanism of Action: Inhibition of the Mia40/Erv1 Pathway

The primary mechanism of action of MitoBloCK-6 is the potent and selective inhibition of the sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1) and its mammalian homolog, ALR (Augmenter of Liver Regeneration). Erv1/ALR is a key component of the mitochondrial disulfide relay system. This system facilitates the import of proteins containing twin Cx3C or Cx9C motifs into the IMS.

The import process begins with the recognition of the substrate protein by Mia40 (Mitochondrial intermembrane space import and assembly protein 40). Mia40 forms a transient disulfide bond with the incoming protein, facilitating its translocation into the IMS. For the import cycle to continue, Mia40 must be re-oxidized. This is where Erv1/ALR plays a crucial role. It accepts electrons from the reduced Mia40 and transfers them to cytochrome c, which in turn reduces molecular oxygen.

MitoBloCK-6 disrupts this critical process by inhibiting the oxidase activity of Erv1/ALR.[1] The proposed mechanism suggests that MitoBloCK-6 interferes with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1] This inhibition leads to an accumulation of reduced Mia40, thereby halting the import of Mia40 substrates.[2]

References

The Role of MitoBloCK-6 in Mitochondrial Protein Import: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MitoBloCK-6, a small molecule inhibitor that has emerged as a critical tool for dissecting the complexities of mitochondrial protein import. By targeting the sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1) and its human homolog ALR (Augmenter of Liver Regeneration), MitoBloCK-6 selectively disrupts the Mia40/Erv1 disulfide relay system, a key pathway for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2] Furthermore, studies with MitoBloCK-6 have uncovered an unexpected function for Erv1 in the import of carrier proteins destined for the inner mitochondrial membrane via the TIM22 pathway.[1][2]

Core Mechanism of Action

MitoBloCK-6, chemically identified as 2,4-dichloro-6-((((phenylamino)phenyl)imino)methyl)phenol, acts as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway.[1] Its primary mechanism involves the inhibition of the oxidase activity of Erv1/ALR.[1] This inhibition is thought to interfere with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1] By disrupting the function of Erv1, MitoBloCK-6 prevents the re-oxidation of Mia40, which is essential for the subsequent import and oxidative folding of substrate proteins.[3][4] This leads to an accumulation of unfolded precursor proteins and a disruption of mitochondrial homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of MitoBloCK-6 from various studies.

| Target Enzyme | IC50 Value | Assay Condition | Reference |

| Erv1 (yeast) | 900 nM | In vitro Amplex Red-HRP assay | [1] |

| ALR (human) | 700 nM | In vitro Amplex Red-HRP assay | [1] |

| Erv2 | 1.4 µM | Not specified |

Table 1: Inhibitory Concentration (IC50) of MitoBloCK-6 against Erv1/ALR and related enzymes.

| Cell Line/Organism | Treatment Concentration | Duration | Observed Effect | Reference |

| McA-RH7777 (rat HCC) | 30 µM | 72 hours | Near complete proliferation arrest and doubling in cell volume. | [5][6][7] |

| McA-RH7777 (rat HCC) | 20 µM and 40 µM | 72 hours | Dose-dependent decline in type 1 mitochondria and increase in type 2 and 3 mitochondria. | [5][6][7] |

| Human Embryonic Stem Cells | ~20 µM | Not specified | Induction of apoptosis via cytochrome c release and caspase-3 activation. | |

| HeLa and HEK293 cells | ~100 µM | Not specified | No disruption of mitochondrial network or reduction in cell viability. | |

| Zebrafish embryos | Not specified | Not specified | Impaired cardiac development and reduced heart rate. | [2] |

Table 2: Cellular Effects of MitoBloCK-6 Treatment.

| Protein Import/Binding | MitoBloCK-6 Concentration | Effect | Reference |

| Mia40 and Cmc1 import | 10 µM (WT), 50 µM ([a2up]Erv1) | Inhibition of import | [1] |

| AAC import | 15 µM (WT), 30 µM ([a2up]Erv1) | Inhibition of import | [1] |

| Mia40 binding to Erv1 | Not specified | Decreased by 75% | [1] |

| Cytochrome c binding to Erv1 | Not specified | Decreased by 95% | [1] |

Table 3: Effect of MitoBloCK-6 on Protein Import and Protein-Protein Interactions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships affected by MitoBloCK-6.

References

- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

- 6. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of MitoBloCK-6 on Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoBloCK-6, a small molecule inhibitor, has emerged as a significant tool in the study of mitochondrial function and its role in programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the impact of MitoBloCK-6 on cellular apoptosis, detailing its mechanism of action, experimental protocols for its investigation, and a summary of its observed effects. MitoBloCK-6 selectively inhibits the Mia40/Erv1 redox-mediated import pathway within the mitochondrial intermembrane space. This disruption of mitochondrial protein import leads to the release of cytochrome c and subsequent activation of the apoptotic cascade, demonstrating a potent pro-apoptotic effect, particularly in rapidly dividing cells such as human embryonic stem cells and certain cancer cell lines. This document serves as a comprehensive resource for researchers investigating mitochondrial-mediated apoptosis and the therapeutic potential of targeting mitochondrial protein import.

Mechanism of Action: Targeting the Mitochondrial Disulfide Relay System

MitoBloCK-6 functions as a selective inhibitor of the mitochondrial disulfide relay system, specifically targeting the sulfhydryl oxidase Erv1 and its mammalian homolog, ALR[1]. This system is crucial for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).

By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the import of essential proteins, including the small Tim proteins, which are components of the inner mitochondrial membrane translocase[1]. This disruption of the mitochondrial protein import machinery has been shown to lead to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol[1]. The release of cytochrome c is a critical initiating event in the intrinsic pathway of apoptosis.

The inhibitory concentrations of MitoBloCK-6 have been determined, with an IC50 of 900 nM for Erv1 and 700 nM for ALR[1].

Signaling Pathway of MitoBloCK-6 Induced Apoptosis

Caption: Signaling pathway of MitoBloCK-6-induced apoptosis.

Quantitative Analysis of MitoBloCK-6 Induced Apoptotic Effects

The pro-apoptotic effects of MitoBloCK-6 have been quantified in various studies. A notable effect is the induction of apoptosis in specific cell types, as evidenced by an increase in the SubG1 cell population during cell cycle analysis, which is indicative of DNA fragmentation.

| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |

| McA-RH7777 (Hepatocellular Carcinoma) | 30 µM | 72 hours | Strong increase in the SubG1 and G2-M cell population with a concomitant decrease in the G1 population. | [2] |

| Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of MitoBloCK-6 on cellular apoptosis.

Cell Culture and Treatment

-

Cell Lines: McA-RH7777 rat hepatocellular carcinoma cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids. Human embryonic stem cells (hESCs) were cultured under standard conditions.

-

MitoBloCK-6 Treatment: MitoBloCK-6 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 20 µM or 30 µM). Control cells are treated with an equivalent concentration of DMSO.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle, with the SubG1 population representing apoptotic cells.

-

Cell Harvest: Adherent cells are washed with PBS, trypsinized, and collected. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol while vortexing. Fixed cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Samples are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in SubG1, G1, S, and G2/M phases is determined using appropriate software.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Immunofluorescence for Cytochrome c Release

This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of apoptosis induction.

-

Cell Culture: Cells are grown on coverslips and treated with MitoBloCK-6.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against cytochrome c and a mitochondrial marker (e.g., Tomm20). Subsequently, they are incubated with fluorescently labeled secondary antibodies.

-

Imaging: Coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., Hoechst). Images are acquired using a fluorescence microscope. In healthy cells, cytochrome c co-localizes with the mitochondrial marker, while in apoptotic cells, it shows a diffuse cytosolic staining[1].

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Protein Extraction: Cells are lysed to extract total protein. For cytochrome c release, cytosolic and mitochondrial fractions are separated.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members, cytochrome c). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential Assay

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.

-

Cell Preparation: Cells are treated with MitoBloCK-6.

-

Staining: Cells are incubated with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.

-

Analysis: The fluorescence is measured using a flow cytometer, fluorescence microscope, or a plate reader. With JC-1, healthy cells with a high ΔΨm exhibit red fluorescence, while apoptotic cells with a low ΔΨm show green fluorescence.

Conclusion

MitoBloCK-6 serves as a powerful pharmacological tool to induce and study mitochondrial-mediated apoptosis. Its specific mechanism of action, targeting the Mia40/Erv1 import machinery, provides a unique avenue to investigate the intricacies of mitochondrial protein homeostasis and its link to cell death. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the pro-apoptotic effects of MitoBloCK-6 and similar compounds. Further research, particularly generating more extensive quantitative data across diverse cell lines, will be crucial in fully elucidating the therapeutic potential of targeting this mitochondrial pathway in diseases characterized by apoptosis dysregulation, such as cancer.

References

MitoBloCK-6: A Technical Guide for Studying Mitochondrial Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing MitoBloCK-6 as a powerful molecular tool to investigate mitochondrial biology. MitoBloCK-6 is a cell-permeable small molecule that selectively inhibits the mitochondrial disulfide relay system, offering a unique approach to studying mitochondrial protein import, redox regulation, and their impact on cellular physiology and disease.

Core Mechanism of Action

MitoBloCK-6 is a potent inhibitor of the Erv1/ALR sulfhydryl oxidases. In the mitochondrial intermembrane space (IMS), the disulfide relay system, composed of Mia40 and Erv1 (also known as ALR in vertebrates), facilitates the import and oxidative folding of cysteine-rich proteins.[1][2] MitoBloCK-6 disrupts this pathway by inhibiting the oxidase activity of Erv1/ALR.[1] This inhibition blocks the re-oxidation of Mia40, leading to the accumulation of reduced Mia40 and subsequently preventing the import of its substrate proteins into the IMS.[3]

The primary molecular target of MitoBloCK-6 is Erv1/ALR, with inhibitory concentrations in the nanomolar range.[4][5] By disrupting the disulfide relay, MitoBloCK-6 indirectly affects the import of various mitochondrial proteins, including those involved in the assembly of respiratory chain complexes and the maintenance of mitochondrial structure.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of MitoBloCK-6 from various studies.

| Target | IC50 Value | Assay Condition | Reference |

| Erv1 (yeast) | 900 nM | In vitro Amplex Red-HRP assay | [1] |

| ALR (human) | 700 nM | In vitro Amplex Red-HRP assay | [1][4] |

| Erv2 | 1.4 µM | In vitro Amplex Red-HRP assay | [4][5] |

Table 1: Inhibitory Potency of MitoBloCK-6

| Cell Line/Organism | Concentration | Effect | Reference |

| HeLa Cells | ~100 µM | No disruption of mitochondrial network or reduction in viability | [5] |

| Human Embryonic Stem Cells (hESCs) | 20 µM (8 hours) | Induction of apoptosis via cytochrome c release | [1][4] |

| Liver Cancer Cells (McA-RH7777) | 20-40 µM (72 hours) | Inhibition of proliferation, alteration of mitochondrial ultrastructure | [6][7] |

| Liver Cancer Cells (McA-RH7777) | 30 µM (72 hours) | Near complete proliferation arrest, ~30% decrease in mitochondrial heme content | [6][7] |

| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | IC50 for cell killing | [4] |

| Zebrafish Embryos | 2.5 µM | Ventral body curvature and cardiac edema | [1] |

Table 2: Cellular and In Vivo Effects of MitoBloCK-6

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of MitoBloCK-6 and its downstream consequences.

References

- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MitoBloCK-6 | 303215-67-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

Technical Whitepaper: The Role of Erv1/ALR Inhibition by MitoBloCK-6 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mitochondrial sulfhydryl oxidase Erv1/ALR is a critical component of the mitochondrial disulfide relay system (DRS), essential for the import and oxidative folding of proteins in the mitochondrial intermembrane space (IMS).[1][2][3] Upregulated expression of Erv1/ALR has been observed in various malignancies, including hepatocellular carcinoma (HCC), correlating with poor clinical outcomes and highlighting it as a promising therapeutic target.[1][2][4] MitoBloCK-6 is a potent and specific small-molecule inhibitor of Erv1/ALR.[5][6] This technical guide provides an in-depth analysis of the mechanism of Erv1/ALR inhibition by MitoBloCK-6 and the resultant downstream effects on cancer cell pathophysiology. We consolidate quantitative data, detail key experimental methodologies, and present visual workflows and signaling pathways to offer a comprehensive resource for researchers in oncology and mitochondrial biology.

Introduction to Erv1/ALR and the Mitochondrial Disulfide Relay System

Erv1/ALR (Essential for Respiration and Viability 1/Augmenter of Liver Regeneration) is a FAD-dependent sulfhydryl oxidase located in the mitochondrial IMS.[7] It plays a pivotal role in the Mitochondrial Import and Assembly (MIA) pathway, also known as the disulfide relay system.[3] This pathway facilitates the import and proper folding of cysteine-rich proteins from the cytosol into the IMS.[6][8]

The core function of the MIA pathway involves two key proteins: Mia40 and Erv1/ALR.[3][4] Mia40, an oxidoreductase, recognizes incoming substrate proteins, forming transient disulfide bonds to facilitate their translocation and oxidative folding.[3][9] In this process, Mia40 becomes reduced. Erv1/ALR's essential function is to re-oxidize Mia40, allowing it to participate in subsequent rounds of protein import.[3][9] Erv1/ALR then transfers the electrons to terminal acceptors like cytochrome c, linking the protein import machinery to the electron transport chain.[4][10]

Given that many cancer types exhibit an increased demand for mitochondrial biogenesis and protein synthesis, the upregulation of the MIA pathway components, particularly Erv1/ALR, is a logical adaptation to support rapid proliferation.[1][11] This dependency creates a therapeutic vulnerability that can be exploited by targeted inhibitors.

MitoBloCK-6: A Potent Inhibitor of Erv1/ALR

MitoBloCK-6 was identified through a chemical screen as a potent inhibitor of the oxidase activity of yeast Erv1 and its human ortholog, ALR.[6] It is a 3,5-dichlorosalicylaldehyde derivative that specifically targets the sulfhydryl oxidase function of Erv1/ALR.[6] Mechanistic studies show that MitoBloCK-6 treatment locks the substrate precursor in a state bound to Mia40 by preventing the re-oxidation of Mia40 by Erv1/ALR, effectively halting the disulfide relay.[3][12] This inhibition disrupts the binding and electron transfer between Erv1/ALR and its partners, Mia40 and cytochrome c.[6]

Figure 1. The Mitochondrial Disulfide Relay System and Inhibition by MitoBloCK-6.

Cellular and Mitochondrial Consequences of Erv1/ALR Inhibition

Pharmacological inhibition of Erv1/ALR by MitoBloCK-6 in cancer cells, particularly HCC and acute myeloid leukemia (AML), triggers a cascade of detrimental events, leading to a profound anti-proliferative effect.[1][5]

Proliferation Arrest and Cell Cycle Disruption

Treatment of cancer cells with MitoBloCK-6 leads to a near-complete arrest of proliferation.[1][11] In McA-RH7777 liver cancer cells, a 72-hour treatment with 30 µM MitoBloCK-6 resulted in a significant decrease in cell number, accompanied by a near-doubling in cell volume.[1][13] Cell cycle analysis revealed a significant increase in the SubG1 and G2-M cell populations, indicating cell death and mitotic arrest, respectively.[1]

Mitochondrial Impairment and Ultrastructural Changes

The most direct consequence of Erv1/ALR inhibition is severe mitochondrial dysfunction. While the overall mitochondrial network appears unaffected, electron microscopy reveals dose-dependent damage to the mitochondrial ultrastructure.[1][11] This includes a notable decrease in healthy Type 1 mitochondria (sharp, elongated cristae) and a corresponding increase in damaged Type 2 (rounded, ballooned cristae) and Type 3 (ruptured membranes) mitochondria.[1][11] High-resolution respirometry shows that MitoBloCK-6 treatment impairs both NADH-linked and succinate-linked respiration, pointing to broad disruption of the electron transport chain.[1]

Disruption of Heme Synthesis and Iron Homeostasis

A critical finding is the link between Erv1/ALR function and mitochondrial iron homeostasis.[1][2] MitoBloCK-6 treatment significantly decreases the mitochondrial heme content by nearly 30% without altering total cellular iron levels.[1][13] This suggests a blockage in the final steps of heme biosynthesis or transport, which is a mitochondria-centric process. The anti-proliferative effects of MitoBloCK-6 can be largely reversed by supplementing cells with bioavailable hemin, confirming that disruption of heme metabolism is a key mechanism of its anti-cancer activity.[1][2][14] Furthermore, treated cells show increased sensitivity to iron chelators, underscoring the disruption of iron metabolism.[1]

Oxidative Stress and Apoptosis

Inhibition of the disulfide relay and the electron transport chain leads to increased oxidative stress. This is evidenced by significantly decreased cellular and mitochondrial GSH/GSSG ratios in MitoBloCK-6 treated cells.[1][13] In human embryonic stem cells and certain cancer cell lines, MitoBloCK-6 induces apoptosis via the release of cytochrome c from the mitochondria into the cytosol, triggering downstream caspase activation.[5][6]

Figure 2. Downstream Cellular Consequences of Erv1/ALR Inhibition by MitoBloCK-6.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on MitoBloCK-6.

Table 1: Inhibitory Potency of MitoBloCK-6

| Target Protein | IC₅₀ | Assay Type | Reference |

|---|---|---|---|

| Yeast Erv1 | 900 nM | In vitro oxidase activity | [5][6] |

| Human ALR | 700 nM | In vitro oxidase activity | [5][6] |

| Yeast Erv2 | 1.4 µM | In vitro oxidase activity |[5][6] |

Table 2: Cellular Effects of MitoBloCK-6 on Cancer Cells

| Cell Line | Treatment | Effect | Magnitude | Reference |

|---|---|---|---|---|

| McA-RH7777 (HCC) | 30 µM, 72 h | Proliferation | Near-complete arrest | [1][11][13] |

| McA-RH7777 (HCC) | 30 µM, 72 h | Cell Volume | ~2x increase | [1][11][13] |

| McA-RH7777 (HCC) | 30 µM, 72 h | Mitochondrial Heme | ~30% decrease | [1][13] |

| OCI-AML2, TEX, etc. (Leukemia) | N/A | Cytotoxicity (IC₅₀) | 5-10 µM | [5] |

| hESCs | 20 µM, 8 h | Apoptosis | Cytochrome c release |[5] |

Table 3: Effect of MitoBloCK-6 on Mitochondrial Ultrastructure in McA-RH7777 Cells

| Mitochondria Type | Description | Effect of MitoBloCK-6 | Reference |

|---|---|---|---|

| Type 1 | Healthy; sharp, elongated cristae | Dose-dependent decrease | [1][11] |

| Type 2 | Damaged; rounded, ballooned cristae | Dose-dependent increase | [1][11] |

| Type 3 | Non-functional; ruptured membranes | Dose-dependent increase |[1][11] |

Key Experimental Protocols

Cell Culture and Treatment

The rat hepatocellular carcinoma cell line McA-RH7777 is cultured in Dulbecco's Modified Eagle Medium (DMEM) with 1.9 mM Glutamax and 4.5 g/L Glucose, supplemented with 10% FCS and 1% Penicillin/Streptomycin.[1] Cells are maintained at 37°C in a 5% CO₂ atmosphere.[1] For experiments, cells are typically seeded and treated with MitoBloCK-6 (e.g., 20-40 µM) for specified durations (e.g., 72 hours).[1][11][13]

High-Resolution Respirometry

Mitochondrial respiration is measured using an Oxygraph-2k instrument (Oroboros Instruments).[1][13]

-

Cell Preparation: 2 x 10⁶ cells are added to 2.0 mL of Mir05 buffer in the oxygraph chamber.[1][13]

-

Permeabilization: The plasma membrane is permeabilized by adding 5 µg/mL digitonin to allow substrates access to the mitochondria.[1][13]

-

NADH-Linked Respiration (Complex I): 5 mM pyruvate, 2 mM malate, and 2.5 mM ADP are added to measure respiration driven by Complex I substrates.[1][13]

-

Succinate-Linked Respiration (Complex II): Complex I is inhibited with 0.5 µM rotenone, followed by the addition of 10 mM succinate to measure respiration driven by Complex II.[1][13] Oxygen flux is recorded throughout the experiment.[1]

Figure 3. Experimental Workflow for High-Resolution Respirometry.

Analysis of Mitochondrial Ultrastructure via Electron Microscopy

-

Cell Fixation: Cells are fixed, typically with glutaraldehyde, post-treatment.

-

Processing: Samples are post-fixed with osmium tetroxide, dehydrated through an ethanol series, and embedded in resin.

-

Sectioning & Staining: Ultrathin sections (70-90 nm) are cut and stained with uranyl acetate and lead citrate.

-

Imaging: Sections are imaged using a transmission electron microscope (TEM).

-

Quantification: Mitochondria are categorized into types (e.g., Type 1, 2, 3) based on cristae morphology and membrane integrity to quantify damage.[1][11]

In Vitro Erv1/ALR Oxidase Activity Assay

The sulfhydryl oxidase activity of recombinant Erv1/ALR is measured by monitoring the production of hydrogen peroxide (H₂O₂) using the Amplex Red-horseradish peroxidase (HRP) assay.[6]

-

Reaction Mixture: Recombinant Erv1 or ALR is incubated with the non-physiologic substrate DTT.

-

Inhibition: For IC₅₀ determination, various concentrations of MitoBloCK-6 are pre-incubated with the enzyme before adding the substrate.[6]

-

Detection: The H₂O₂ produced from the oxidation of DTT reacts with Amplex Red in the presence of HRP to generate the fluorescent product resorufin, which is measured spectrophotometrically. A dose-dependent decrease in fluorescence indicates inhibition.[6]

Conclusion and Future Directions

The inhibition of Erv1/ALR by MitoBloCK-6 presents a compelling anti-cancer strategy, particularly for malignancies dependent on high rates of mitochondrial activity. The mechanism of action is multi-faceted, stemming from the disruption of the essential mitochondrial disulfide relay system. This primary insult leads to profound secondary consequences, including the breakdown of mitochondrial structure and function, impairment of heme biosynthesis, and induction of cell cycle arrest and apoptosis. The link to iron and heme homeostasis is particularly significant, as many tumors have an increased iron demand, making this a potentially selective vulnerability.[1][2]

For drug development professionals, these findings validate Erv1/ALR as a druggable target in oncology. Future work should focus on optimizing the pharmacological properties of Erv1/ALR inhibitors for in vivo applications, exploring biomarkers to identify patient populations most likely to respond, and investigating potential combination therapies, for instance, with agents that also disrupt mitochondrial metabolism or iron homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of Yeast Sulfhydryl Oxidase Erv1 Reveals Electron Transfer of the Disulfide Relay System in the Mitochondrial Intermembrane Space - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting and maturation of Erv1/ALR in the mitochondrial intermembrane space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

- 14. PuSH - Publikationsserver des Helmholtz Zentrums München: Mitochondrial impairment by MitobloCK-6 inhibits liver cancer cell proliferation. [push-zb.helmholtz-munich.de]

MitoBloCK-6: A Tool for Selective Elimination of Pluripotent Stem Cells

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoBloCK-6 is a small molecule inhibitor that has garnered attention in stem cell research, not as a conventional differentiation-inducing agent, but as a tool for the selective elimination of pluripotent stem cells (PSCs). This technical guide provides an in-depth exploration of the effects of MitoBloCK-6 on stem cells, focusing on its mechanism of action, experimental protocols, and the underlying signaling pathways. While not a direct driver of lineage-specific differentiation, MitoBloCK-6's ability to induce apoptosis specifically in undifferentiated human embryonic stem cells (hESCs) makes it a valuable reagent for purifying differentiated cell populations, a critical step in developing safe and effective cell-based therapies. This document summarizes the current understanding of MitoBloCK-6 and provides practical guidance for its application in stem cell research.

Mechanism of Action: Targeting the Mitochondrial Disulfide Relay System

MitoBloCK-6 exerts its effects by inhibiting the mitochondrial disulfide relay system, a crucial pathway for the import and folding of specific proteins into the mitochondrial intermembrane space (IMS). The key components of this system are Mia40, an oxidoreductase, and Erv1/ALR, a sulfhydryl oxidase.[1][2] MitoBloCK-6 specifically targets and inhibits the oxidase activity of Erv1/ALR.[1]

In pluripotent stem cells, this pathway is essential for survival. Inhibition of Erv1/ALR by MitoBloCK-6 disrupts the import of critical proteins, including small Tim proteins and those with twin CX9C motifs.[2] This disruption leads to mitochondrial dysfunction, culminating in the release of cytochrome c and the activation of the apoptotic cascade.[1][2] A key finding is that differentiated cells are largely unaffected by MitoBloCK-6 at concentrations that are lethal to hESCs, suggesting a differential reliance on the Erv1/ALR pathway between pluripotent and differentiated states.[1][2]

Quantitative Effects of MitoBloCK-6 on Stem Cells

The primary quantitative effect of MitoBloCK-6 on pluripotent stem cells is the induction of apoptosis. The tables below summarize the available data on its potency and effects on mitochondrial protein import.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (ALR) | 700 nM | In vitro | |

| IC50 (Erv1) | 900 nM | In vitro | |

| Apoptosis-inducing Concentration | ~20 µM | Human Embryonic Stem Cells (hESCs) |

Table 1: Potency of MitoBloCK-6

| Substrate Import/Oxidation | Effect of MitoBloCK-6 | System | Reference |

| Erv1 Substrates | Attenuated import | Yeast Mitochondria | [1] |

| Tim13 and Cmc1 Oxidation | Inhibited | In vitro reconstitution assays | [1] |

| CX9 Proteins, Erv1, Tim23, AAC Import | Significantly reduced | Not specified |

Table 2: Inhibition of Mitochondrial Protein Import by MitoBloCK-6

Signaling Pathway of MitoBloCK-6-Induced Apoptosis in Pluripotent Stem Cells

The inhibition of the Erv1/ALR-Mia40 pathway by MitoBloCK-6 triggers a cascade of events leading to apoptosis in pluripotent stem cells. The following diagram illustrates this signaling pathway.

References

Methodological & Application

Application Notes and Protocols for MitoBloCK-6 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoBloCK-6 is a potent and selective small molecule inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system.[1][2] This system is crucial for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[2] The primary target of MitoBloCK-6 is the sulfhydryl oxidase Erv1 (also known as Augmenter of Liver Regeneration or ALR in vertebrates), which plays a pivotal role in transferring electrons from reduced Mia40 to cytochrome c.[1][3] By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the import of numerous proteins essential for mitochondrial function and cellular homeostasis, making it a valuable tool for studying mitochondrial biology and a potential therapeutic agent in diseases with altered mitochondrial metabolism, such as cancer.[3][4][5]

These application notes provide detailed protocols for utilizing MitoBloCK-6 in cell culture experiments to investigate its effects on cell viability, apoptosis, and mitochondrial function.

Mechanism of Action

MitoBloCK-6 specifically inhibits the oxidase activity of Erv1/ALR.[1] This inhibition disrupts the mitochondrial disulfide relay system, leading to the accumulation of unprocessed substrate proteins in the cytosol and at the outer mitochondrial membrane.[1] A key consequence of this disruption is the impairment of the TIM22 import pathway, which is responsible for inserting carrier proteins into the inner mitochondrial membrane.[1] This multifaceted disruption of mitochondrial protein import ultimately leads to mitochondrial dysfunction, impacting cellular processes such as respiration, iron homeostasis, and cell survival.[4] In certain cell types, like human embryonic stem cells and some cancer cells, this can trigger apoptosis via the release of cytochrome c.[1][2][3]

References

- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MitoBloCK-6 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoBloCK-6 is a cell-permeable dichlorosalicylaldehyde Schiff's base that functions as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway in mitochondria. It targets key components of the mitochondrial disulfide relay system, including Erv1 and Augmenter of Liver Regeneration (ALR), thereby disrupting the import of specific proteins into the mitochondrial intermembrane space.[1][2][3] This disruption of mitochondrial protein import has been shown to induce apoptosis, inhibit cell proliferation, and trigger differentiation in various cell types, making MitoBloCK-6 a valuable tool for studying mitochondrial function and a potential therapeutic agent in diseases like cancer.[1][4][5] These application notes provide recommended concentrations and detailed protocols for the use of MitoBloCK-6 in in vitro studies.

Data Presentation: Recommended Concentrations of MitoBloCK-6

The effective concentration of MitoBloCK-6 varies depending on the cell type, the duration of exposure, and the specific biological process being investigated. The following table summarizes the concentrations of MitoBloCK-6 used in various in vitro applications as reported in the literature.

| Cell Type/System | Application | Concentration Range | Incubation Time | Outcome |

| Enzymatic Assays | Inhibition of Erv1/ALR/Erv2 | 700 nM - 1.4 µM (IC50) | Not Applicable | Inhibition of enzyme activity[1] |

| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | Induction of Cell Death | 5 - 10 µM (IC50) | Not Specified | Cytotoxicity[1] |

| Induction of Differentiation | 0.078 - 5 µM | Not Specified | Increased expression of myeloid markers[1] | |

| Human Embryonic Stem Cells (hESCs) | Induction of Apoptosis | ~20 µM | 8 hours | Cytochrome c release and caspase-3 activation[1] |

| Liver Cancer Cells (McA-RH7777) | Inhibition of Proliferation | 20 - 40 µM | 72 hours | Decreased cell proliferation and mitochondrial impairment[1][4][5] |

| Acute Cytotoxicity Assessment | Up to 100 µM | 24 hours | No signs of acute cytotoxicity[4][5][6] | |

| HeLa and HEK293 Cells | Viability Assessment | ~100 µM | Not Specified | No reduction in cell viability or disruption of mitochondrial network |

| Isolated Yeast Mitochondria | Inhibition of Protein Import | 10 - 50 µM | Not Specified | Attenuated import of Erv1 substrates[2] |

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability in Cancer Cell Lines

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of MitoBloCK-6 on the viability of cancer cells, such as leukemia or liver cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., OCI-AML2, McA-RH7777)

-

Complete cell culture medium

-

MitoBloCK-6 (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.

-

MitoBloCK-6 Treatment: Prepare serial dilutions of MitoBloCK-6 in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Add 100 µL of the diluted MitoBloCK-6 solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest MitoBloCK-6 concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the MitoBloCK-6 concentration. Calculate the IC50 value using a suitable software.

Protocol 2: Induction of Apoptosis in Human Embryonic Stem Cells

This protocol describes how to induce and assess apoptosis in human embryonic stem cells (hESCs) using MitoBloCK-6.

Materials:

-

Human embryonic stem cells (hESCs)

-

hESC culture medium

-

MitoBloCK-6 (stock solution in DMSO)

-

6-well cell culture plates

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate hESCs in a 6-well plate and culture until they reach the desired confluency.

-

MitoBloCK-6 Treatment: Treat the hESCs with 20 µM MitoBloCK-6 in fresh culture medium.[1] Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 8 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Cell Harvesting: After incubation, gently detach the cells using a suitable non-enzymatic cell dissociation solution.

-

Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Mandatory Visualizations

Signaling Pathway of MitoBloCK-6 Action

Caption: Mechanism of MitoBloCK-6 induced apoptosis.

Experimental Workflow for In Vitro Studies

Caption: General workflow for in vitro MitoBloCK-6 studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

Application Notes and Protocols for MitoBloCK-6 Treatment in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MitoBloCK-6, a potent inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system, in HeLa cells. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, offering a valuable resource for investigating mitochondrial protein import and its role in cellular processes.

Introduction

MitoBloCK-6 is a cell-permeable small molecule that selectively inhibits the Erv1/ALR oxidoreductase, a key component of the mitochondrial intermembrane space import and assembly (MIA) pathway. This pathway is crucial for the import of cysteine-rich proteins into the mitochondrial intermembrane space.[1] By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the mitochondrial disulfide relay system, leading to impaired mitochondrial function, which can affect cell proliferation and survival.[2][3][4] While it has been shown to induce apoptosis in human embryonic stem cells, its effects on HeLa cells are reported to be less severe, with some studies indicating no significant loss of viability at high concentrations.[5][6] However, other evidence suggests toxicity at a concentration of 100 µM.

Mechanism of Action

MitoBloCK-6's primary target is the Erv1/ALR protein. Inhibition of this protein blocks the re-oxidation of Mia40, a central component of the MIA pathway.[7] This disruption halts the import of substrate proteins, such as small Tim proteins and other cysteine-rich proteins, into the mitochondrial intermembrane space.[1] The consequences of this inhibition include altered mitochondrial ultrastructure, decreased mitochondrial heme levels, and a reduction in the cellular glutathione (GSH/GSSG) ratio.[2][3] In some cancer cell lines, this leads to a near-complete arrest of proliferation and cell cycle arrest.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available for MitoBloCK-6.

| Target | IC50 | Reference |

| Erv1 | 900 nM | [8] |

| ALR | 700 nM | [8] |

| Erv2 | 1.4 µM | [8] |

| Cell Line | Concentration | Treatment Time | Effect | Reference |

| McA-RH7777 (Liver Cancer) | 30 µM | 72 hours | Near-complete proliferation arrest, doubling in cell volume, increase in SubG1 and G2-M cell population. | [2] |

| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | Not Specified | IC50 for cell killing. | [8] |

| Human Embryonic Stem Cells | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release. | [8] |

| HeLa and HEK293 | ~100 µM | Not Specified | No reduction in cell viability. | [5] |

| HeLa | 100 µM | Not Specified | Toxic effect observed. |

Experimental Protocols

HeLa Cell Culture and Maintenance

-

Materials:

-

HeLa cells (ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

-

Protocol:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[9]

-

Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cells once with PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-10 mL of complete culture medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at the desired density.

-

MitoBloCK-6 Stock Solution Preparation

-

Materials:

-

MitoBloCK-6 (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Protocol:

-

MitoBloCK-6 is soluble in DMSO at up to 100 mg/mL.[5]

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of MitoBloCK-6 powder in DMSO. For example, for a 10 mM stock, dissolve 3.57 mg of MitoBloCK-6 (MW: 357.23 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[8]

-

MitoBloCK-6 Treatment of HeLa Cells

-

Protocol:

-

Seed HeLa cells in the desired culture plates (e.g., 96-well for viability assays, 6-well for protein or cell cycle analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. A typical seeding density for a 96-well plate is 5,000-10,000 cells per well.[10]

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare working concentrations of MitoBloCK-6 by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of MitoBloCK-6 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11][12]

-

Cell Viability (MTT) Assay

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Protocol:

-

Following MitoBloCK-6 treatment in a 96-well plate, add 10-20 µL of MTT solution to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Cycle Analysis by Flow Cytometry

-

Materials:

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Protocol:

-

After treatment, harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of PBS and fix the cells by adding them dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.[11]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[11]

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blot for Apoptosis Markers

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

-

Protocol:

-

After treatment, collect cells and lyse them in RIPA buffer.[14]

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Experimental Workflow

References

- 1. drexel.edu [drexel.edu]

- 2. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry analysis determined cell cycle [bio-protocol.org]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 6. Isolation and Purification of Mitochondria from Cell Culture for Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Mitochondrial Protein Import using MitoBloCK-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are essential organelles that play a central role in cellular metabolism, signaling, and apoptosis. The vast majority of mitochondrial proteins are encoded by nuclear DNA, synthesized in the cytoplasm as precursor proteins, and subsequently imported into the mitochondria through sophisticated protein import machineries. The Mia40/Erv1 disulfide relay system is a key pathway for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). MitoBloCK-6 is a potent and selective small molecule inhibitor of this pathway, making it a valuable tool for studying the mechanisms of mitochondrial protein import and for investigating the pathological consequences of impaired import in various diseases, including cancer and neurodegenerative disorders.[1][2][3]

MitoBloCK-6 primarily targets the sulfhydryl oxidase Erv1 and its mammalian homolog, ALR, thereby inhibiting the oxidation of Mia40 and disrupting the disulfide relay system.[1][4] This blockage leads to the accumulation of unprocessed precursor proteins and can induce apoptosis in certain cell types, such as human embryonic stem cells and acute myeloid leukemia cells.[2][4] These application notes provide detailed protocols for using MitoBloCK-6 in mitochondrial protein import assays, substrate oxidation assays, and cell viability and apoptosis studies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of MitoBloCK-6.

Table 1: Inhibitory Activity of MitoBloCK-6

| Target | IC50 | Organism/System | Reference |

| Erv1 | 900 nM | Yeast | [4] |

| ALR | 700 nM | Human | [4][5] |

| Erv2 | 1.4 µM | Yeast | [4][5] |

| OCI-AML2, TEX, Jurkat, NB4 (leukemia cell lines) | 5-10 µM | Human | [4] |

Table 2: Effective Concentrations of MitoBloCK-6 in Cellular Assays

| Assay | Cell Type | Concentration | Effect | Reference |

| Mitochondrial Protein Import | Yeast Mitochondria | 25-50 µM | Attenuation of Erv1 substrate import | [1] |

| Apoptosis Induction | Human Embryonic Stem Cells (hESCs) | 20 µM (8 hours) | Cytochrome c release | [4] |

| Proliferation Inhibition | Liver Cancer Cells (McA-RH7777) | 20-40 µM (72 hours) | Inhibition of proliferation | [4] |

| Differentiation Induction | OCI-AML2, NB4 cells | 0.078-5 µM | Increased expression of myeloid markers | [4] |

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Mia40/Erv1 disulfide relay system by MitoBloCK-6.

Caption: Workflow for in vitro mitochondrial protein import assay with MitoBloCK-6.

Experimental Protocols

Protocol 1: In Vitro Mitochondrial Protein Import Assay

This protocol details the steps to assess the effect of MitoBloCK-6 on the import of radiolabeled precursor proteins into isolated mitochondria.

Materials:

-

Isolated yeast or mammalian cell mitochondria

-

MitoBloCK-6 (dissolved in DMSO)

-

DMSO (vehicle control)

-

Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled Tim13, Cmc1, or other Mia40/Erv1 substrates) generated via in vitro transcription/translation kit

-

Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 5 mM DTT, 2 mM ATP, 5 mM NADH)

-

Proteinase K

-

Phenylmethylsulfonyl fluoride (PMSF)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from yeast or cultured mammalian cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Inhibitor Pre-incubation:

-

In separate microcentrifuge tubes, aliquot 50 µg of isolated mitochondria.

-

Add MitoBloCK-6 to final concentrations of 25 µM and 50 µM. For the control, add an equivalent volume of DMSO.

-

Incubate for 15 minutes on ice.

-

-

Import Reaction:

-

Prepare a master mix containing Import Buffer and the radiolabeled precursor protein (typically 1-5% of the in vitro translation reaction volume).

-

Initiate the import reaction by adding the master mix to the mitochondria-inhibitor suspension.

-

Incubate at 30°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protease Treatment:

-

Transfer the collected aliquots to new tubes on ice.

-

To one set of samples for each time point, add Proteinase K to a final concentration of 50 µg/mL to digest non-imported proteins. Leave a corresponding set untreated (total imported and non-imported protein).

-

Incubate on ice for 20 minutes.

-

-

Stopping the Reaction and Mitochondrial Re-isolation:

-

Stop the protease digestion by adding PMSF to a final concentration of 1 mM.

-

Re-isolate the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant.

-

-

Analysis:

-

Resuspend the mitochondrial pellets in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Quantify the band intensities of the imported, processed protein to determine the import efficiency.

-

Protocol 2: Mia40/Erv1 Substrate Oxidation Assay

This assay measures the ability of the Mia40/Erv1 system to oxidize a substrate, which is inhibited by MitoBloCK-6.

Materials:

-

Recombinant purified Mia40 and Erv1 proteins

-

Reduced substrate protein (e.g., Tim13)

-

MitoBloCK-6 (in DMSO)

-

DMSO (vehicle control)

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.4, 50 mM NaCl, 10% glycerol, 1 mM EDTA)

-

Thiol-modifying agent (e.g., 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid, AMS)

-

Non-reducing SDS-PAGE reagents

-

Western blot reagents and anti-substrate antibody

Procedure:

-

Inhibitor Pre-incubation:

-

Pre-incubate purified Erv1 with varying concentrations of MitoBloCK-6 (e.g., 0.1 - 10 µM) or DMSO in Assay Buffer for 1 hour at 25°C.

-

-

Oxidation Reaction:

-

Initiate the reaction by adding reduced substrate (e.g., Tim13) and a catalytic amount of Mia40 to the Erv1-inhibitor mixture.

-

Incubate the reaction at 25°C.

-

-

Thiol Trapping:

-

At desired time points, take aliquots of the reaction and stop the reaction by adding a thiol-modifying agent like AMS, which adds mass to free thiol groups.

-

-

Analysis:

-

Analyze the samples by non-reducing SDS-PAGE to separate the oxidized and reduced forms of the substrate (the reduced, AMS-modified form will migrate slower).

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate protein.

-

Quantify the bands corresponding to the oxidized and reduced forms to determine the extent of oxidation.

-

Protocol 3: Cell Viability and Apoptosis Assays

These protocols are for assessing the cytotoxic and pro-apoptotic effects of MitoBloCK-6 on cultured cells.

Cell Viability Assay (e.g., MTT or resazurin-based):

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of MitoBloCK-6 concentrations (e.g., 1-100 µM) or DMSO for 24, 48, or 72 hours.

-

Assay: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control to determine the IC50 value.

Apoptosis Assay (Cytochrome c Release):

-

Cell Treatment: Treat cells with an effective concentration of MitoBloCK-6 (e.g., 20 µM for hESCs) or an appropriate vehicle control for the desired time (e.g., 8 hours).

-

Cell Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Use a digitonin-based cell permeabilization method to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.

-

Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.

-

-

Western Blot Analysis:

-

Run equal amounts of protein from the cytosolic and mitochondrial fractions on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with antibodies against cytochrome c and a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.

-

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction of MitoBloCK-6-treated cells compared to the control indicates the induction of apoptosis.

Troubleshooting

-

Low protein import efficiency: Ensure mitochondria are fresh and have a good membrane potential. Optimize the concentration of precursor protein and ATP in the import reaction.

-

High background in import assay: Ensure complete digestion of non-imported proteins by optimizing the Proteinase K concentration and incubation time.

-

Inconsistent results with MitoBloCK-6: MitoBloCK-6 is light-sensitive; store it protected from light. Ensure complete solubilization in DMSO before use.

-

No apoptosis observed: The sensitivity to MitoBloCK-6-induced apoptosis is cell-type dependent.[2] Ensure the correct concentration and incubation time are used for the specific cell line.

Conclusion

MitoBloCK-6 is a powerful research tool for dissecting the intricacies of the mitochondrial protein import machinery. The protocols outlined in these application notes provide a framework for investigating the role of the Mia40/Erv1 pathway in mitochondrial biogenesis and cell fate. By carefully applying these methods, researchers can gain valuable insights into fundamental cellular processes and explore potential therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. In vitro analysis of yeast mitochondrial protein import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In organello import of mitochondrial precursor proteins [bio-protocol.org]

- 5. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]

Application of MitoBloCK-6 in apoptosis induction studies.

Introduction

MitoBloCK-6 is a small molecule inhibitor that selectively targets the mitochondrial Mia40/Erv1 disulfide relay system. This system is crucial for the import and folding of specific proteins into the mitochondrial intermembrane space. By inhibiting the oxidase activity of Erv1 (also known as ALR in mammals), MitoBloCK-6 disrupts mitochondrial protein import, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol. This event triggers the intrinsic pathway of apoptosis, making MitoBloCK-6 a valuable tool for studying programmed cell death in various cell types, particularly in human embryonic stem cells (hESCs) and certain cancer cell lines.[1][2]

Mechanism of Action

MitoBloCK-6 inhibits the Erv1/ALR-dependent import of proteins into the mitochondrial intermembrane space. This inhibition disrupts the mitochondrial disulfide relay system, ultimately causing the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3][4][5]

Data Presentation

Table 1: Effective Concentrations of MitoBloCK-6 in Apoptosis Induction

| Cell Line/Organism | Concentration | Incubation Time | Observed Effect | Reference |

| Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Cytochrome c release and apoptosis induction. | [1] |

| Rat Hepatocellular Carcinoma (McA-RH7777) | 20-40 µM | 72 hours | Impaired mitochondrial ultrastructure and cell death. | [6] |

| Acute Myeloid Lymphoma (AML) stem cells | Not specified | Not specified | Reduced growth and viability, impaired mitochondrial structure and function. | [6][7] |

| Zebrafish Embryos | 2.5 µM | 72 hours | Cardiac edema and ventral body curvature. Higher concentrations were toxic. |

Table 2: IC50 Values of MitoBloCK-6 and Related Compounds

| Compound | Target | IC50 Value | Assay Condition | Reference |

| MitoBloCK-6 | Human ALR | 700 nM | In vitro | [1] |

| MitoBloCK-8 | ALR | 9.02 µM | Pure enzyme assay | [8] |

| MitoBloCK-9 | ALR | 2.15 µM | Pure enzyme assay | [8] |

| MitoBloCK-13 | ALR | 10.7 µM | Pure enzyme assay | [8] |

Mandatory Visualization

Caption: Signaling pathway of MitoBloCK-6-induced apoptosis.

Caption: Experimental workflow for apoptosis induction studies.

Experimental Protocols

Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with MitoBloCK-6 using flow cytometry.

Materials:

-

Cells of interest

-

MitoBloCK-6

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat cells with the desired concentration of MitoBloCK-6 (e.g., 20 µM) or DMSO as a vehicle control. Include an untreated control.

-

Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting:

-

Adherent cells: Gently detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation at 300 x g for 5 minutes.

-

Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7 in cells treated with MitoBloCK-6 using a luminogenic substrate.

Materials:

-

Cells of interest

-

MitoBloCK-6

-

DMSO (vehicle control)

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well plate

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Treatment: Treat cells with various concentrations of MitoBloCK-6 or DMSO.

-

Incubation: Incubate the plate for the desired time at 37°C.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other measurements.

-

Plot the luminescence intensity against the concentration of MitoBloCK-6 to determine the dose-dependent activation of caspase-3/7.

Protocol 3: Immunofluorescence Staining for Cytochrome c Release

This protocol visualizes the translocation of cytochrome c from the mitochondria to the cytosol in cells treated with MitoBloCK-6.

Materials:

-

Cells cultured on glass coverslips

-

MitoBloCK-6

-

DMSO (vehicle control)

-

MitoTracker™ Red CMXRos (or other mitochondrial marker)

-

4% Paraformaldehyde in PBS

-

0.1% Triton™ X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-Cytochrome c antibody

-

Secondary antibody: Alexa Fluor® 488-conjugated secondary antibody (or other appropriate conjugate)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with MitoBloCK-6 or DMSO as described in Protocol 1.

-

Mitochondrial Staining (Optional): Prior to fixation, incubate the cells with MitoTracker™ Red CMXRos (100 nM) for 30 minutes at 37°C to label the mitochondria.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the Alexa Fluor® 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Interpretation of Results:

-

Control cells: Punctate green fluorescence (cytochrome c) co-localizing with red fluorescence (mitochondria).

-

Apoptotic cells: Diffuse green fluorescence (cytochrome c) throughout the cytoplasm, indicating its release from the mitochondria.

References

- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]

- 8. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MitoBloCK-6

These application notes provide detailed protocols for the solubility and preparation of MitoBloCK-6 in DMSO, intended for researchers, scientists, and drug development professionals. The information compiled here offers a comprehensive guide to utilizing MitoBloCK-6 effectively in a laboratory setting.

Chemical and Physical Properties

MitoBloCK-6 is a cell-permeable dichlorosalicylaldehyde Schiff's base that functions as a potent and selective inhibitor of the mitochondrial protein import pathway.[1] Its key properties are summarized below.

| Property | Value | Reference |

| Synonyms | MB6, MB-6, 2,4-Dichloro-6-(((((phenylamino)phenyl)imino)methyl)phenol) | [1] |

| Molecular Formula | C₁₉H₁₄Cl₂N₂O | [2][3] |

| Molecular Weight | 357.23 g/mol | [2][3] |

| CAS Number | 303215-67-0 | [2][3] |

| Appearance | Orange to yellow solid | [1][2] |

| Purity | ≥98% (HPLC) | [1] |

Solubility and Stock Solution Preparation

Proper preparation of MitoBloCK-6 solutions is critical for experimental success. It is highly soluble in DMSO.[1][2]

| Solvent | Maximum Solubility | Molar Concentration | Reference |

| DMSO | 100 mg/mL | ~279.93 mM | [1][2] |

This protocol describes the preparation of a 10 mM stock solution of MitoBloCK-6 in DMSO, a common starting concentration for serial dilutions.

Materials:

-

MitoBloCK-6 (solid)

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (recommended)

Procedure:

-

Weighing: Accurately weigh out 3.57 mg of MitoBloCK-6 and place it into a microcentrifuge tube.

-

Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube. Using newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2]

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[2]

-

Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots protected from light.[2] For long-term storage (up to 6 months), store at -80°C. For shorter-term storage (up to 1 month), -20°C is sufficient.[2] Some sources suggest stability for up to 6 months at -20°C.[1]

Application Notes: Mechanism of Action

MitoBloCK-6 selectively inhibits the Mia40/Erv1 redox-mediated import pathway in the mitochondrial intermembrane space (IMS).[1][4] Erv1 (and its human homolog, Augmenter of Liver Regeneration or ALR) is a sulfhydryl oxidase that is a key component of the mitochondrial disulfide relay system (DRS).[5][6][7][8] This system facilitates the import and oxidative folding of cysteine-rich proteins.

MitoBloCK-6 inhibits the oxidase activity of Erv1/ALR.[2][4] This action disrupts the transfer of electrons from imported proteins to Mia40, then to Erv1/ALR, and ultimately to cytochrome c or molecular oxygen.[8] The inhibition of this crucial pathway blocks the proper folding and import of proteins like Tim13 and Cmc1, leading to mitochondrial dysfunction.[4][5] In certain cell types, such as human embryonic stem cells, this disruption can trigger apoptosis through the release of cytochrome c.[1][2][5]

The optimal concentration of MitoBloCK-6 varies depending on the cell type and experimental goals.

| Application | Cell Type | Working Concentration | Reference |

| Mitochondrial Import Assays | Isolated Yeast Mitochondria | 25 - 50 µM | [4] |

| General Cell Culture | HeLa, HEK293 | Up to 100 µM (no viability loss) | [1] |

| Apoptosis Induction | Human Embryonic Stem Cells | ~20 µM | [1][2] |

| Anti-proliferative Studies | Liver Cancer Cells (McA-RH7777) | 20 - 40 µM | [6][7] |